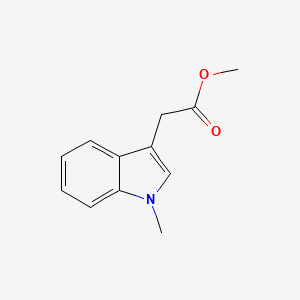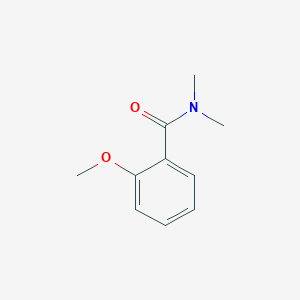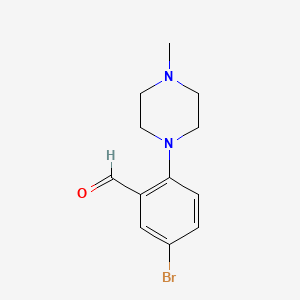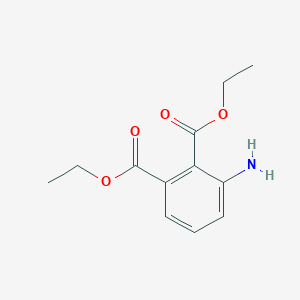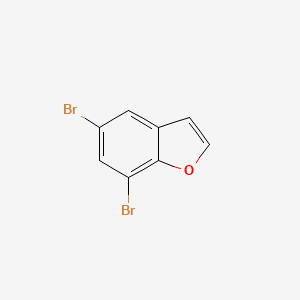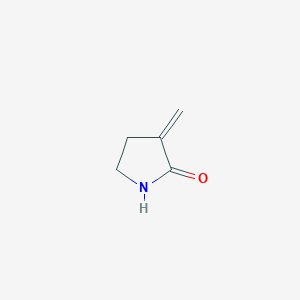
3-亚甲基-2-吡咯烷酮
描述
3-Methylene-2-pyrrolidinone, also known as 1-methyl-3-methylene-2-pyrrolidinone or 1-methyl-3-methylene-pyrrolidin-2-one, is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.1 .
Synthesis Analysis
Pyrrolidines, including 3-Methylene-2-pyrrolidinone, can be synthesized from various precursors through different methods . For instance, a Cp*Ir complex-catalyzed N-heterocyclization of primary amines with diols can yield a variety of five-, six-, and seven-membered cyclic amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines .
Molecular Structure Analysis
The molecular structure of 3-Methylene-2-pyrrolidinone consists of a five-membered ring containing a nitrogen atom . It contains a total of 14 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 secondary amide .
Chemical Reactions Analysis
Pyrrolidines, including 3-Methylene-2-pyrrolidinone, can undergo various chemical reactions. For instance, a P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones can provide functionalized pyrrolidines .
科学研究应用
工业应用
基于3-亚甲基-2-吡咯烷酮(3M2P)的聚合物已被研究用于各种工业应用 . 例如,它们已被研究用作动力学水合物抑制剂 . 这些物质用于石油工业中以防止气体水合物的形成,气体水合物会导致管道阻塞 .
生物医学应用
3M2P聚合物也已被用于生物医学应用 . 其中一项应用是外泌体的生物封装 . 外泌体是携带各种生物分子的微小囊泡,在药物递送和治疗方面具有潜在的应用 .
聚合物科学
3M2P聚合物研究促进了聚合物科学领域 . 研究人员研究了提高这些聚合物疏水性的方法,例如扩大环尺寸、与疏水共聚单体共聚以及3M2P的N-烷基化 .
相变研究
已对3M2P聚合物的相变温度进行了研究 . 了解这些温度对于需要温度敏感材料的应用很重要 .
自组装研究
3M2P聚合物已被用于研究热触发自组装 . 这项研究可能导致开发具有独特特性的新材料 .
生物封装材料
3M2P的嵌段共聚物是作为一种通用生物封装材料进行进一步研究的有希望的候选者 . 这可能在药物递送和细胞治疗等领域有广泛的应用 .
作用机制
Target of Action
3-Methylene-2-pyrrolidinone is a derivative of pyrrolidinone, a five-membered nitrogen-containing heterocyclic compound . Pyrrolidinone and its derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidinone derivatives can interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They can contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidinone derivatives have been shown to affect a wide range of biochemical pathways due to their diverse biological activities . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
It is known that pyrrolidinone derivatives can exert a wide range of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological activity of pyrrolidinone derivatives can be influenced by steric factors .
安全和危害
未来方向
Pyrrolidine compounds, including 3-Methylene-2-pyrrolidinone, have been recognized for their promising biological effects and are considered versatile lead compounds for designing powerful bioactive agents . They can be used for the future development of novel compounds active against different infections and diseases .
属性
IUPAC Name |
3-methylidenepyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFAOCZERLVSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447917 | |
| Record name | 2-Pyrrolidinone, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76220-95-6 | |
| Record name | 3-Methylene-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76220-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylidenepyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes for obtaining 3-Methylene-2-pyrrolidinones?
A: Several synthetic approaches have been explored for 3-Methylene-2-pyrrolidinones. One common method involves a three-step reaction sequence starting with readily available materials. [, ] Another approach utilizes the dehydration of 3-(hydroxymethyl)lactams using dicyclohexylcarbodiimide and cuprous iodide as a catalyst. [] A milder method involves the use of specific reagents to achieve the synthesis efficiently. []
Q2: How does the structure of 3-Methylene-2-pyrrolidinones influence their reactivity and potential biological activity?
A: The presence of the α-methylene-γ-lactam moiety significantly influences the reactivity and potential biological activity of these compounds. Studies indicate that the reactivity of the α-methylene-γ-lactam towards thiols, like glutathione, is influenced by the substituent on the nitrogen atom and the stereochemistry of the molecule. [] Specifically, trans-annulated derivatives demonstrated higher reactivity compared to their cis counterparts, possibly due to differences in ring strain release upon reaction. [] This difference in reactivity could influence their interaction with biological targets and potentially explain differences in observed activity.
Q3: What computational studies have been conducted on 3-Methylene-2-pyrrolidinones?
A: Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of 3-Methylene-2-pyrrolidinones. [, ] These calculations provided insights into the transition states involved in reactions with nucleophiles, like thiols, and helped explain the observed differences in reactivity between different isomers. [] Further computational studies have also explored the chemo-, regio-, and stereoselectivities of these compounds in cycloaddition reactions with various reactants. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



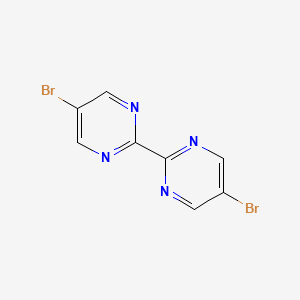
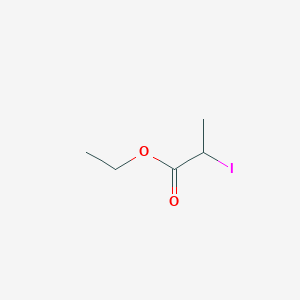
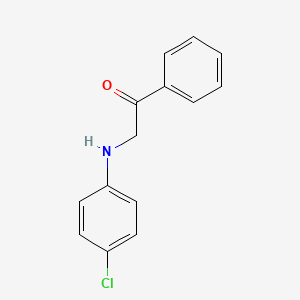
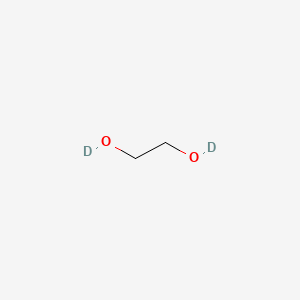
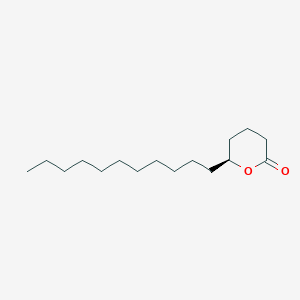
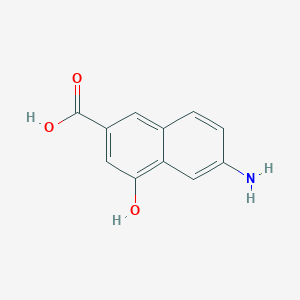
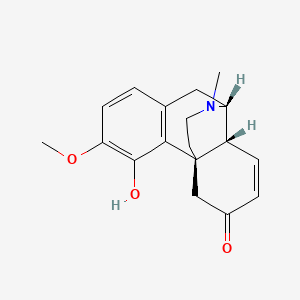

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)
